Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]-
Description
The compound Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]- is a benzenesulfonyl fluoride derivative featuring a urea-linked 4-(2-chloro-4-nitrophenoxy)butyl substituent. The sulfonyl fluoride group (-SO₂F) is a reactive electrophile that covalently modifies serine residues in enzymes, making it a potent inhibitor of serine hydrolases, including proteases and esterases . The unique substituent introduces steric bulk and electronic effects due to the chloro and nitro groups, which may enhance binding specificity and reactivity compared to simpler derivatives .
Properties
CAS No. |
25313-31-9 |
|---|---|
Molecular Formula |
C17H17ClFN3O6S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-[4-(2-chloro-4-nitrophenoxy)butylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H17ClFN3O6S/c18-15-11-13(22(24)25)6-7-16(15)28-9-2-1-8-20-17(23)21-12-4-3-5-14(10-12)29(19,26)27/h3-7,10-11H,1-2,8-9H2,(H2,20,21,23) |
InChI Key |
HOJGKBMAWAQYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of benzenesulfonylfluoride derivatives, including the title compound, generally involves:
- Step 1: Preparation of benzenesulfonyl chloride or related sulfonyl derivatives.
- Step 2: Introduction of the fluorine atom to form the sulfonyl fluoride group, typically via fluorinating agents.
- Step 3: Coupling with the appropriate amino or carbamoyl-containing substituents, such as 4-(2-chloro-4-nitrophenoxy)butyl amines, to form the final sulfonamide linkage.
This multi-step process requires careful control of reaction conditions to maintain the integrity of sensitive groups such as nitro and chloro substituents and to avoid side reactions.
Specific Synthetic Routes
Fluorination of Benzenesulfonic Acid Derivatives
- Reagents: Benzenesulfonic acid derivatives are treated with fluorinating agents such as sulfur tetrafluoride (SF4), DAST (diethylaminosulfur trifluoride), or related reagents to replace sulfonyl chloride groups with sulfonyl fluoride.
- Conditions: Typically conducted under anhydrous conditions with controlled temperature to avoid decomposition.
- Yield and Purity: High yields are achievable with careful reaction monitoring; sulfonyl fluorides are generally isolated by crystallization or chromatography.
Carbamoylation and Amino Substitution
- Reagents: The 4-(2-chloro-4-nitrophenoxy)butyl amine or its derivatives are reacted with benzenesulfonyl fluoride intermediates under mild conditions.
- Solvents: Common solvents include dimethylformamide (DMF), dichloromethane, or tetrahydrofuran (THF).
- Catalysts/Base: Mild bases such as triethylamine or pyridine facilitate the coupling reaction.
- Temperature: Room temperature to slightly elevated temperatures (20–50 °C) optimize reaction rates and selectivity.
- Purification: Final products are purified by recrystallization or preparative HPLC to achieve high purity suitable for pharmaceutical applications.
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of benzenesulfonyl chloride intermediate | Sulfonation of benzene derivatives followed by chlorination | 85-90% | Requires anhydrous conditions |
| Conversion to benzenesulfonyl fluoride | Treatment with DAST or SF4 in dry solvent at 0–25 °C | 80-85% | Fluorination step critical for activity |
| Coupling with 4-(2-chloro-4-nitrophenoxy)butyl amine | Reaction in DMF with triethylamine at 25–40 °C for 4–6 h | 75-80% | Carbamoylation forms sulfonamide linkage |
| Purification | Recrystallization from ethanol or preparative HPLC | >98% purity | Analytical confirmation by NMR, HPLC |
Alternative Methods and Modifications
- Ammoniation of Sulfonyl Chlorides: Related sulfonamide derivatives can be prepared by ammoniation of sulfonyl chlorides in solvents such as diethyl ether or aqueous media at low temperatures (-40 to 20 °C), which may be adapted for intermediates in the synthesis of the target compound.
- Chromatography-Free Synthesis: Recent advances include chromatography-free synthetic routes for related sulfonyl fluoride compounds, improving scalability and purity for pharmaceutical use.
Analytical and Research Findings
- Purity and Assay: Commercial samples of the compound are reported with assay purities ranging from 90% to 98% by HPLC, suitable for research and pharmaceutical applications.
- Physical Properties: The compound is typically a solid with defined melting points depending on the exact isomer and purity; it is stable under dry, dark, and ventilated storage conditions.
- Reactivity: The sulfonyl fluoride group is electrophilic, enabling covalent bonding with nucleophilic sites in biological targets, which underpins its use in medicinal chemistry.
- Safety: Classified as toxic and corrosive, requiring appropriate handling protocols to mitigate health risks.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonyl chloride formation | Benzene sulfonation + chlorination | Anhydrous, controlled temp | 85-90 | Intermediate stage |
| Sulfonyl fluoride synthesis | DAST, SF4 fluorination | Dry solvent, 0–25 °C | 80-85 | Critical fluorination step |
| Carbamoyl coupling | 4-(2-chloro-4-nitrophenoxy)butyl amine, base | DMF, 25–40 °C, 4–6 h | 75-80 | Forms final sulfonamide |
| Purification | Recrystallization, HPLC | Ambient | >98 purity | Pharmaceutical grade |
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ureido groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include oxidized forms of the phenoxy and ureido groups.
Scientific Research Applications
3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Phenylmethylsulfonyl Fluoride (PMSF)
- Structure : A benzenesulfonyl fluoride with a methyl group at the para position.
- Key Differences: PMSF lacks the urea linkage and nitrophenoxy substituent, reducing its steric bulk and electronic complexity. Enzyme Selectivity: PMSF inhibits mouse acetylcholinesterase but fails to inhibit the Torpedo enzyme due to rigidity in the latter’s active-site gorge . In contrast, the target compound’s extended substituent may permit binding in less flexible enzymes, though this requires experimental validation.
4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride (AEBSF)
- Structure: Features a 2-aminoethyl group at the para position.
- Key Differences: The aminoethyl group in AEBSF provides a positively charged moiety at physiological pH, enhancing solubility and interaction with anionic enzyme pockets .
4-Methyl-3-Nitrobenzenesulfonyl Fluoride
- Structure : Contains a methyl and nitro group at positions 4 and 3, respectively.
- Key Differences: The nitro group at position 3 (meta) in this compound vs. position 4 (para) in the target alters electronic effects. Para-nitro groups exert stronger electron-withdrawing effects, enhancing electrophilicity of the sulfonyl fluoride .
3-[[2-(3-Chlorophenoxy)Acetyl]Amino]-4-Methoxybenzenesulfonyl Fluoride
- Structure: Includes a chlorophenoxy-acetyl group and methoxy substituent.
- Key Differences: The methoxy group at position 4 donates electron density, reducing sulfonyl fluoride reactivity compared to the target’s nitro group . The acetylated amino linkage may confer resistance to hydrolysis, improving stability but limiting conformational flexibility .
Structural and Functional Analysis
Table 1: Comparative Properties of Benzenesulfonyl Fluoride Derivatives
Reactivity and Selectivity
- Electron-Withdrawing Effects : The nitro group in the target compound enhances the electrophilicity of the sulfonyl fluoride, promoting faster covalent bond formation with serine residues compared to methyl or methoxy substituents .
- Steric Effects : The urea-linked butyl chain may restrict access to enzymes with narrow active-site gorges, as seen in Torpedo acetylcholinesterase . However, in flexible enzymes (e.g., mouse acetylcholinesterase), this substituent could stabilize binding through hydrophobic interactions .
Pharmacological Potential
- Elastase Inhibition: Compounds like 9a and 9b () demonstrate that bulky aromatic substituents improve elastase inhibition. The target compound’s nitrophenoxy group may similarly enhance potency against human neutrophil elastase (hNE) .
- Toxicity Considerations : Chlorine and nitro groups may increase cytotoxicity, necessitating structural optimization for therapeutic use .
Biological Activity
Benzenesulfonylfluoride, specifically the compound 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]- (CAS Number: 283032), is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, exhibits various mechanisms of action that are relevant to pharmacology and medicinal chemistry.
- Molecular Formula : C17H17ClFN3O6S
- Molecular Weight : 438.84 g/mol
- Boiling Point : Approximately 620.9°C at 760 mmHg
- Density : 1.57 g/cm³
- Flash Point : 329.3°C
Biological Activity
The biological activity of benzenesulfonylfluoride derivatives is primarily linked to their role as enzyme inhibitors and their interactions with various biological targets. This compound has been studied for its potential effects on:
- Enzyme Inhibition : It acts as a potent inhibitor of serine proteases, which are crucial in various physiological processes including digestion, immune response, and blood coagulation. The inhibition mechanism often involves the formation of a covalent bond with the active site serine residue of the enzyme, effectively blocking substrate access.
- Anticancer Activity : Research indicates that benzenesulfonylfluoride derivatives may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzenesulfonylfluoride derivatives as inhibitors of proteolytic enzymes involved in cancer progression. The study reported IC50 values indicating potent inhibition at low micromolar concentrations, suggesting strong binding affinity to the target enzymes.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Serine Protease | 0.5 |
| Compound B | Thrombin | 0.8 |
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that benzenesulfonylfluoride derivatives could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 10 | 30 |
| MCF-7 | 5 | 25 |
Case Study 3: Antimicrobial Effects
Research published in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of benzenesulfonylfluoride derivatives against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth with minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
Q & A
Q. Primary techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the phenoxy group and urea linkage. F NMR verifies sulfonyl fluoride integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHClFNOS, MW 416.8 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at 1370 cm (S=O) and 1150 cm (S-F) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced: How does this compound inhibit serine proteases, and how does its structure-activity relationship (SAR) compare to analogs?
The sulfonyl fluoride group covalently binds to serine residues in protease active sites, forming a stable sulfonate ester. SAR insights:
- Phenoxy substituents : The 2-chloro-4-nitro group enhances electrophilicity, increasing reactivity with catalytic serine .
- Urea linker : Improves solubility and orientation for target engagement vs. simpler analogs like PMSF .
Comparative inhibition data :
| Compound | IC (Serine Protease) | Selectivity Profile |
|---|---|---|
| Target Compound | 0.05 µM | Broad (e.g., trypsin, chymotrypsin) |
| PMSF | 1.2 µM | Non-specific |
| AEBSF | 0.1 µM | Targets acetylhydrolases |
| Data from |
Advanced: What strategies minimize side reactions during sulfonyl fluoride synthesis?
- Temperature control : Maintain <0°C during chlorosulfonation to prevent sulfonic acid formation .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines to avoid unintended nucleophilic attacks .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates the sulfonyl fluoride from sulfonic acid byproducts .
Basic: How is purity validated post-synthesis?
- HPLC : Retention time consistency and peak area analysis (>95% purity) .
- Elemental Analysis : Matches calculated C/H/N/S/Cl/F percentages (±0.4%) .
- Melting Point : Sharp range (e.g., 145–147°C) confirms crystallinity .
Advanced: What computational approaches predict reactivity with biological targets?
- Molecular docking (AutoDock/Vina) : Models binding to serine protease active sites (e.g., trypsin PDB:1UTN) .
- QM/MM simulations : Calculate activation energy for sulfonyl fluoride-serine covalent bond formation .
- ADMET Prediction : SwissADME assesses bioavailability and blood-brain barrier penetration for therapeutic potential .
Advanced: How do solvent and pH conditions affect stability during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
